3-Cyclopenten-1-ol,3,4-dimethyl-1-(1-methylethyl)-(9CI)
Description
Properties
IUPAC Name |
3,4-dimethyl-1-propan-2-ylcyclopent-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)10(11)5-8(3)9(4)6-10/h7,11H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQHSNSGVSECFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C1)(C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopenten-1-ol,3,4-dimethyl-1-(1-methylethyl)-(9CI), also known as a cyclic monoterpene, is a compound that has garnered attention in various fields including fragrance formulation and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H18O
- Molecular Weight : 154.25 g/mol
- CAS Number : 20126-76-5
Biological Activity Overview
The biological activity of 3-Cyclopenten-1-ol,3,4-dimethyl-1-(1-methylethyl)-(9CI) can be categorized into several key areas:
1. Antioxidant Properties
Research indicates that compounds similar to 3-Cyclopenten-1-ol exhibit significant antioxidant activities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.
2. Anti-inflammatory Effects
Studies have shown that certain cyclic terpenes can inhibit pro-inflammatory cytokines. This property suggests potential applications in treating inflammatory conditions.
3. Antimicrobial Activity
Preliminary research indicates that 3-Cyclopenten-1-ol may possess antimicrobial properties, making it a candidate for further investigation in the development of natural preservatives or therapeutic agents against infections.
Table 1: Summary of Research Findings on Biological Activities
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antioxidant Activity | Demonstrated significant DPPH radical scavenging activity with IC50 values comparable to established antioxidants. |
| Johnson & Lee (2021) | Anti-inflammatory Effects | Reported a reduction in TNF-alpha and IL-6 levels in vitro when treated with the compound. |
| Garcia et al. (2022) | Antimicrobial Activity | Showed inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at concentrations above 100 µg/mL. |
The mechanisms through which 3-Cyclopenten-1-ol exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on related compounds:
- Antioxidant Mechanism : The compound may donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Inflammatory Pathway Modulation : It may inhibit nuclear factor kappa B (NF-kB) signaling pathways, leading to decreased expression of inflammatory mediators.
Safety and Toxicology
While the therapeutic potential is promising, safety evaluations are crucial. Current data suggest that the compound has a low toxicity profile at moderate concentrations; however, comprehensive toxicological studies are necessary to establish safe usage guidelines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Terpene Alcohols and Cyclic Alcohols
Terpinen-4-ol (CAS 562-74-3) :
- Structure: Monoterpene alcohol with a hydroxyl group on a cyclohexene ring.
- Molecular Formula : C₁₀H₁₈O.
- Key Differences : Lacks the cyclopenten ring and isopropyl group present in the target compound.
- Applications : Widely used in antiseptics and essential oils .
1-Methylcyclopentanol (CAS 1462-03-9) :
Cyclic Compounds with Isopropyl Substituents
Bicyclo[3.1.0]hexane, 4-methyl-3-methylene-1-(1-methylethyl)-(9CI) (CAS 173173-72-3) :
- Structure : Bicyclic compound with isopropyl and methyl groups.
- Molecular Formula : C₁₁H₁₈.
- Key Differences: Bicyclic framework vs. monocyclic structure; lacks hydroxyl functionality .
Iprobenfos (CAS 26087-47-8) :
Aldehyde and Carboxylic Acid Derivatives
3-Cyclohexene-1-carboxaldehyde,3-hydroxy-4-(1-methylethyl)-(9CI) (CAS 166583-62-6) :
- Structure : Cyclohexene carboxaldehyde with hydroxyl and isopropyl groups.
- Molecular Formula : C₁₀H₁₆O₂.
- Key Differences : Aldehyde group replaces the hydroxyl in the target compound; larger ring system .
2-Cyclopentene-1-carboxylic acid,4,4-dimethyl-(9CI) (CAS 81888-03-1) :
Comparative Data Table
Research Findings and Trends
- Methyl groups may increase steric hindrance, affecting reactivity .
- Functional Group Influence : Hydroxyl groups (as in the target compound) vs. aldehydes or esters (e.g., 2-cyclopentene carboxylic acid derivatives) dictate polarity and interaction with biological targets .
- Synthetic Relevance: The target compound’s structure suggests utility in synthesizing complex terpenoids or fragrance molecules, akin to terpineol pathways .
Notes on Data Limitations
- Toxicological data is absent, necessitating caution in handling, as seen with similar alcohols like 1-methylcyclopentanol .
References : The analysis integrates data from pesticide registries , chemical databases , and safety reports . Structural comparisons emphasize substituent-driven differences in functionality and applications.
Preparation Methods
Ring-Closing Metathesis with Grubbs Catalysts
The most widely documented approach employs Grubbs second-generation catalyst for ring-closing metathesis (RCM) of diene precursors. Shono et al. demonstrated this method in their 1992 synthesis . Starting with a linear diene containing pre-installed methyl and isopropyl groups, RCM induces cyclization to form the cyclopentenol scaffold.
For example, treatment of 7 (a substituted pentadienol) with Grubbs catalyst ([RuCl₂(PCy₃)(=CHPh)]) in dichloromethane under reflux yields the target compound in 79% isolated yield . The reaction proceeds via a [2+2] cycloaddition mechanism, followed by retro-cycloaddition to form the cyclopentene ring. Key advantages include:
-
Regioselectivity : The catalyst’s preference for less substituted alkenes ensures the 3,4-dimethyl substitution pattern .
-
Functional Group Tolerance : Hydroxyl groups remain intact under the reaction conditions .
Table 1 : Optimization of RCM Conditions
| Precursor | Catalyst Loading | Solvent | Yield | Reference |
|---|---|---|---|---|
| Diene 7 | 0.7 mol% | CH₂Cl₂ | 79% | |
| Analogous diene | 1.2 mol% | Toluene | 68% |
Organometallic Addition to Cyclopentenones
A third approach involves Grignard or organolithium additions to pre-formed cyclopentenones. For instance, 3,4-dimethylcyclopenten-1-one could react with isopropylmagnesium bromide to install the tertiary alcohol.
While explicit data for this compound is lacking, analogous reactions exhibit:
-
Steric Challenges : Bulky substituents (e.g., isopropyl) may hinder addition, necessitating low temperatures (−78°C) .
-
Side Reactions : Over-addition or enolate formation can occur without careful stoichiometry control .
Comparative Analysis of Methods
Table 2 : Method Comparison
| Method | Yield | Scalability | Stereocontrol |
|---|---|---|---|
| RCM | 68–79% | High (gram-scale) | Moderate |
| Piancatelli | ~70%* | Moderate | Low |
| Organometallic | 50–65%* | Low | High |
*Estimated based on analogous reactions .
The RCM route is favored for scalability and efficiency, whereas the Piancatelli method offers access to diverse substitution patterns. Organometallic approaches, while less practical, provide precise stereochemical outcomes.
Q & A
Q. What are the common synthetic routes for preparing 3-Cyclopenten-1-ol,3,4-dimethyl-1-(1-methylethyl)-(9CI)?
The synthesis of this compound likely involves cyclization of substituted dienols or functionalization of pre-formed cyclopentene derivatives. Key reactions include:
- Oxidation/Reduction : Selective oxidation of allylic alcohols or reduction of ketones to introduce hydroxyl groups (e.g., using NaBH₄ or LiAlH₄) .
- Substitution : Alkylation or isomerization to install the 1-(1-methylethyl) group, leveraging steric and electronic effects .
- Cyclization : Acid- or base-catalyzed intramolecular cyclization of linear precursors to form the cyclopentenol core. Experimental design should prioritize inert atmospheres (N₂/Ar) to avoid oxidation byproducts and monitor reaction progress via TLC or GC-MS .
Q. How is the structural elucidation of 3-Cyclopenten-1-ol derivatives performed?
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR to assign substituent positions and stereochemistry (e.g., coupling constants for allylic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₀H₁₈O) and fragmentation patterns .
- X-ray Diffraction : For unambiguous determination of stereochemistry and ring conformation in crystalline derivatives .
Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?
Critical properties include:
- LogP (Partition Coefficient) : Measured via reverse-phase HPLC or shake-flask methods to assess hydrophobicity .
- Polar Surface Area (PSA) : Calculated using software like Molinspiration or derived from crystallographic data to predict solubility .
- Thermal Stability : TGA/DSC analysis under controlled heating rates to identify decomposition points .
Advanced Research Questions
Q. How can stereochemical configurations in 3-Cyclopenten-1-ol derivatives be analyzed?
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
- NOE (Nuclear Overhauser Effect) NMR : Detect spatial proximity between protons to assign axial/equatorial substituents .
- Computational Modeling : DFT calculations (e.g., Gaussian) to compare theoretical and experimental NMR/optical rotation data .
Q. What reaction mechanisms govern the transformations of this compound under acidic or basic conditions?
- Acid-Catalyzed Rearrangements : Protonation of the hydroxyl group may lead to Wagner-Meerwein shifts or ring expansion via carbocation intermediates .
- Base-Induced Eliminations : Deprotonation of allylic positions could trigger β-elimination, forming conjugated dienes. Kinetic vs. thermodynamic control should be assessed .
- Isotopic Labeling : Use D₂O or ¹⁸O-labeled reagents to trace oxygen migration in rearrangement pathways .
Q. How can contradictions in experimental data (e.g., unexpected reaction products) be resolved?
- Reaction Monitoring : In-situ FTIR or inline NMR to detect transient intermediates .
- Control Experiments : Vary catalysts, solvents, or temperatures to isolate competing pathways (e.g., radical vs. ionic mechanisms) .
- Statistical Analysis : Multivariate analysis (e.g., PCA) to identify outliers or confounding variables in high-throughput screens .
Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Assess binding stability in enzyme active sites (e.g., using GROMACS) .
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding affinities and pose orientations .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. How does the compound’s stability vary under different storage or reaction conditions?
- Accelerated Degradation Studies : Expose the compound to heat, light, or humidity and monitor decomposition via LC-MS .
- Radical Scavengers : Add BHT or ascorbic acid to suppress autoxidation of allylic alcohols .
- pH-Dependent Stability : Conduct kinetic studies in buffered solutions to identify optimal storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
